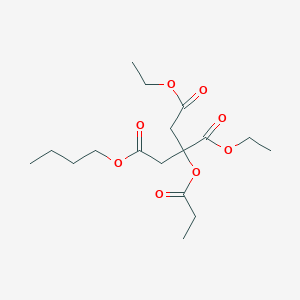![molecular formula C34H38O6 B15159893 1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) CAS No. 680576-20-9](/img/structure/B15159893.png)
1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) is a complex organic compound characterized by its unique structure, which includes two hexyloxy groups attached to a phenylene core and two phenylethane-1,2-dione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,5-dihydroxy-1,4-benzenedicarboxylic acid with hexyl bromide to introduce the hexyloxy groups. This is followed by a Friedel-Crafts acylation reaction using phenylethane-1,2-dione to attach the diketone groups to the phenylene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) can undergo various chemical reactions, including:
Oxidation: The diketone groups can be oxidized to form carboxylic acids.
Reduction: The diketone groups can be reduced to form alcohols.
Substitution: The hexyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: Serves as a precursor for the synthesis of other complex organic molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) largely depends on its application. In organic electronics, its hexyloxy groups enhance solubility and processability, while the diketone groups contribute to the electronic properties of the material. In biological applications, the compound may interact with specific molecular targets, influencing pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: Similar structure but with nitrile groups instead of diketone groups.
1,2-Dihexyloxybenzene: Lacks the diketone groups, making it less reactive in certain chemical reactions.
1,4-Bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene: Used in similar applications but with different functional groups.
Uniqueness
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) is unique due to its combination of hexyloxy and diketone groups, which confer distinct electronic and solubility properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other high-tech applications.
Propiedades
Número CAS |
680576-20-9 |
|---|---|
Fórmula molecular |
C34H38O6 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
1-[2,5-dihexoxy-4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C34H38O6/c1-3-5-7-15-21-39-29-23-28(34(38)32(36)26-19-13-10-14-20-26)30(40-22-16-8-6-4-2)24-27(29)33(37)31(35)25-17-11-9-12-18-25/h9-14,17-20,23-24H,3-8,15-16,21-22H2,1-2H3 |
Clave InChI |
LIEFFHMCWBNYFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1C(=O)C(=O)C2=CC=CC=C2)OCCCCCC)C(=O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)

![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)


![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)



